Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate
Description
Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a 4-methylbenzamido substituent at position 3 and an ethyl ester group at position 2 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including enzyme inhibition, anticancer, and antimicrobial properties . The compound’s synthesis typically involves functionalization of the benzofuran scaffold through condensation or coupling reactions. For instance, ethyl benzofuran-2-carboxylate—a common precursor—is often reacted with hydrazine to form benzofuran-2-carbohydrazide, which can subsequently undergo reactions with acylating agents or aldehydes to introduce diverse substituents .
Properties
IUPAC Name |
ethyl 3-[(4-methylbenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-3-23-19(22)17-16(14-6-4-5-7-15(14)24-17)20-18(21)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIQDCAPDBMRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives.
Amidation Reaction:
Chemical Reactions Analysis
Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Scientific Research Applications
Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
- Ring System Impact : Ethyl 4-(4-methylbenzamido)benzoate (3d) lacks the benzofuran ring, reducing its structural similarity to the target compound but retaining similar carbonyl functionalities .
- Bioisosteric Replacements : Piperidine or piperazine moieties (e.g., in ) may improve pharmacokinetic properties, such as blood-brain barrier penetration.
Comparison of Functionalization :
- The target compound likely involves acylation of benzofuran-2-carbohydrazide with 4-methylbenzoyl chloride, analogous to methods in for benzoate derivatives .
- In contrast, antitumor benzofuropyrimidines () require additional cyclization steps with aminopyrimidine precursors .
Physicochemical and Spectroscopic Properties
Stability Considerations :
Biological Activity
Ethyl 3-(4-methylbenzamido)benzofuran-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran core structure, which is characterized by a fused benzene and furan ring. The presence of the ethyl ester and the 4-methylbenzamido substituent contributes to its unique chemical properties and biological activities.
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : this compound has been identified as an inhibitor of cyclin-dependent kinases 6 and 9 (CDK6 and CDK9), which are crucial for cell cycle regulation and transcriptional control. Inhibition of these kinases can disrupt cell cycle progression, potentially leading to apoptosis in cancer cells .
- Histamine Receptor Modulation : Similar compounds have shown antagonistic effects on histamine H3 receptors, suggesting a possible role in modulating neurotransmitter release and influencing various physiological processes .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.
- Mechanistic Insights : The compound's ability to induce apoptosis has been linked to the activation of caspase pathways, which are critical for programmed cell death. For instance, studies have shown increased levels of caspase-9 in treated cancer cells, suggesting a robust apoptotic response .
Antibacterial Activity
The compound also displays antibacterial properties, making it a candidate for further exploration in antimicrobial therapies. Its mechanism may involve inhibition of bacterial replication through interference with essential enzymatic processes.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits CDK6/CDK9; induces apoptosis | |
| Antibacterial | Effective against various bacterial strains | |
| Histamine Modulation | Potential antagonist at H3 receptors |
Potential Applications in Medicine
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Cancer Therapy : Its role as a CDK inhibitor positions it as a candidate for developing targeted cancer therapies aimed at disrupting tumor growth.
- Antimicrobial Agents : The antibacterial properties suggest potential use in developing new antibiotics or adjunct therapies to combat resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
